molecular formula C16H10ClN3S B2964604 (2E)-2-(1,3-benzothiazol-2-yl)-3-[(3-chlorophenyl)amino]prop-2-enenitrile CAS No. 637748-78-8

(2E)-2-(1,3-benzothiazol-2-yl)-3-[(3-chlorophenyl)amino]prop-2-enenitrile

Cat. No.: B2964604
CAS No.: 637748-78-8
M. Wt: 311.79
InChI Key: ZOIYTQNMSLDFGS-ZHACJKMWSA-N
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Description

The compound "(2E)-2-(1,3-benzothiazol-2-yl)-3-[(3-chlorophenyl)amino]prop-2-enenitrile" belongs to a class of acrylonitrile derivatives featuring a benzothiazole core and a substituted aryl amino group. Its synthesis involves a microwave-assisted Knoevenagel condensation of 2-cyanomethyl-1,3-benzothiazole with 3-chlorobenzaldehyde in the presence of triethylamine, yielding high purity and efficiency (92% yield) under optimized conditions . The E-configuration of the α,β-unsaturated nitrile group is critical for its bioactivity, enabling electrophilic interactions with biological targets.

This compound exhibits notable antimicrobial, anticancer, and antioxidant activities, as demonstrated in studies involving novel 2,3-dihydropyridines and related heterocycles . The benzothiazole moiety enhances lipophilicity and membrane permeability, while the 3-chlorophenyl group contributes to target specificity, particularly in kinase and protease inhibition.

Properties

IUPAC Name

(E)-2-(1,3-benzothiazol-2-yl)-3-(3-chloroanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClN3S/c17-12-4-3-5-13(8-12)19-10-11(9-18)16-20-14-6-1-2-7-15(14)21-16/h1-8,10,19H/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOIYTQNMSLDFGS-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=CNC3=CC(=CC=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)/C(=C/NC3=CC(=CC=C3)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-2-(1,3-benzothiazol-2-yl)-3-[(3-chlorophenyl)amino]prop-2-enenitrile is a synthetic organic compound notable for its structural complexity and potential biological activities. It belongs to the class of benzothiazole derivatives, which are recognized for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by recent research findings and case studies.

Molecular Structure

The molecular formula of this compound is C15H12ClN3SC_{15}H_{12}ClN_3S, with a molecular weight of approximately 312.79 g/mol. The compound features a conjugated system that enhances its stability and reactivity due to the extended π-electron system provided by the benzothiazole and phenyl groups.

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, a study reported that compounds similar to this compound demonstrated potent activity against various bacterial strains, including Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for these compounds were found to be as low as 8 µg/mL, indicating strong antibacterial efficacy compared to standard antimicrobial agents like Triclocarban (TCC) .

CompoundMIC (µg/mL)Bacterial Strain
2bF8Staphylococcus aureus
2bB<16Enterococcus faecalis

Anticancer Activity

The anticancer potential of this compound has been explored in various in vitro studies. A derivative of this compound exhibited significant antiproliferative effects against human cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, potentially through the modulation of key signaling pathways .

Antioxidant Activity

The antioxidant properties of benzothiazole derivatives have also been highlighted in research. These compounds can scavenge free radicals and inhibit lipid peroxidation, thus protecting cellular components from oxidative damage. In vitro assays demonstrated that certain derivatives showed significant antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases .

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of benzothiazole derivatives reported that those containing chlorophenyl moieties exhibited enhanced antimicrobial activity compared to their non-chlorinated counterparts. The study emphasized the role of structural modifications in enhancing biological activity .
  • Cytotoxicity Assessment : In evaluating the cytotoxic effects on non-malignant mammary epithelial cells (MCF-10A), certain derivatives showed minimal cytotoxicity at concentrations up to 100 µg/mL. This suggests a favorable therapeutic index for further development .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Aryl Amino Group

The 3-chlorophenyl substituent distinguishes the compound from analogs with alternative aryl groups. Key comparisons include:

Table 1: Substituent-Dependent Bioactivity and Physicochemical Properties
Compound Name Aryl Substituent Key Activities Molecular Weight (g/mol) Notable Findings
(2E)-2-(1,3-Benzothiazol-2-yl)-3-[(3-chlorophenyl)amino]prop-2-enenitrile 3-Chlorophenyl Anticancer (IC₅₀: 8.2 µM), antimicrobial (MIC: 12.5 µg/mL) 325.8 High selectivity for tumor cell lines (e.g., MCF-7) due to halogen interactions .
(2E)-3-[(4-Bromophenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile 4-Bromophenyl Kinase inhibition (IC₅₀: 5.7 µM) 376.2 Enhanced potency in kinase assays attributed to bromine’s electron-withdrawing effect .
(2E)-3-[(4-Nitrophenyl)amino]-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile 4-Nitrophenyl Antiproliferative (IC₅₀: 3.9 µM) 408.4 Nitro group improves redox activity but increases cytotoxicity in normal cells .
CCG-63802 [(2E)-2-(Benzothiazol-2-yl)-3-(9-methyl-2-(3-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl)prop-2-enenitrile] 3-Methylphenoxy-pyrido RGS4 inhibition (Kd: 0.3 µM) 457.5 Electrophilic acrylonitrile reacts with cysteine residues, limiting in vivo stability .

Key Observations :

  • Halogen vs. Nitro Groups : The 3-chlorophenyl group balances lipophilicity and target binding, whereas nitro substituents (e.g., 4-nitrophenyl) enhance reactivity but compromise selectivity .
  • Bromine Substitution : Bromine increases molecular weight and steric bulk, improving kinase affinity but reducing solubility .

Role of the Benzothiazole Core

The benzothiazole ring is conserved across analogs, but modifications to its electronic environment alter activity:

Table 2: Benzothiazole-Modified Analogs
Compound Name Benzothiazole Modification Key Properties
2-(1H-1,3-Benzodiazol-2-yl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile 1H-Benzodiazole replacement Reduced anticancer activity (IC₅₀: >50 µM) due to decreased π-π stacking .
PCNTC-O [2-(Benzothiazol-2-yl)-3-(pyren-1-yl)prop-2-enenitrile] Pyrenyl substituent Ambipolar charge transport (µe/µh: 0.0104/0.1252 cm²/Vs) in organic semiconductors .
(2E)-2-(Benzothiazol-2-yl)-3-(dimethylamino)prop-2-enenitrile Dimethylamino group Weaker antimicrobial activity (MIC: 50 µg/mL) due to reduced electrophilicity .

Key Observations :

  • Pyrenyl Substituents : Enhance charge transport in material science applications but lack bioactivity .
  • 1H-Benzodiazole Replacement : Disrupts planar geometry, critical for DNA intercalation in anticancer mechanisms .

Functional Group Reactivity

The α,β-unsaturated nitrile group is a shared feature, but its reactivity varies with adjacent substituents:

  • CCG-63802/CCG-63808 : The acrylonitrile group forms covalent bonds with cysteine residues in RGS proteins, enabling potent inhibition but raising toxicity concerns .
  • Parent Compound (3-Chlorophenyl): The nitrile group participates in non-covalent interactions (e.g., hydrogen bonding), preserving reversible binding and lower off-target effects .

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